molecular formula C8H5BrF2O2 B13072849 2-(5-Bromo-2-fluorophenyl)-2-fluoroacetic acid

2-(5-Bromo-2-fluorophenyl)-2-fluoroacetic acid

Cat. No.: B13072849
M. Wt: 251.02 g/mol
InChI Key: IHBMOWBACJELHZ-UHFFFAOYSA-N
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Description

2-(5-Bromo-2-fluorophenyl)-2-fluoroacetic acid is an organic compound with significant relevance in various fields of scientific research. This compound is characterized by the presence of bromine and fluorine atoms attached to a phenyl ring, which imparts unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-Bromo-2-fluorophenyl)-2-fluoroacetic acid typically involves the reaction of 5-bromo-2-fluorobenzaldehyde with malonic acid under specific conditions . The reaction proceeds through a series of steps including condensation, decarboxylation, and halogenation to yield the desired product. The reaction conditions often require the use of a base such as pyridine and a catalyst to facilitate the process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced techniques such as continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-(5-Bromo-2-fluorophenyl)-2-fluoroacetic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Substitution: Reagents such as sodium hydroxide or potassium carbonate in the presence of a suitable solvent.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Coupling: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.

Major Products Formed

The major products formed from these reactions include various substituted phenyl derivatives, which can be further utilized in the synthesis of more complex molecules.

Scientific Research Applications

2-(5-Bromo-2-fluorophenyl)-2-fluoroacetic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(5-Bromo-2-fluorophenyl)-2-fluoroacetic acid involves its interaction with specific molecular targets and pathways. The presence of bromine and fluorine atoms enhances its reactivity and ability to form stable complexes with various biomolecules. These interactions can modulate biological processes and pathways, making it a valuable compound for research in medicinal chemistry and drug discovery .

Comparison with Similar Compounds

Similar Compounds

  • 5-Bromo-2-fluorocinnamic acid
  • 2-Bromo-2-(4-fluorophenyl)acetic acid
  • 5-Bromo-2-fluorophenylboronic acid

Uniqueness

2-(5-Bromo-2-fluorophenyl)-2-fluoroacetic acid is unique due to the specific arrangement of bromine and fluorine atoms on the phenyl ring, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for various applications in scientific research and industrial processes .

Properties

Molecular Formula

C8H5BrF2O2

Molecular Weight

251.02 g/mol

IUPAC Name

2-(5-bromo-2-fluorophenyl)-2-fluoroacetic acid

InChI

InChI=1S/C8H5BrF2O2/c9-4-1-2-6(10)5(3-4)7(11)8(12)13/h1-3,7H,(H,12,13)

InChI Key

IHBMOWBACJELHZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1Br)C(C(=O)O)F)F

Origin of Product

United States

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